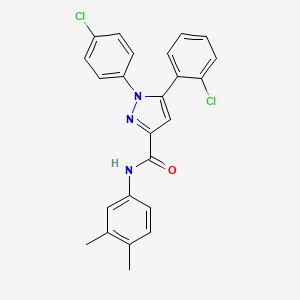
5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C24H19Cl2N3O and its molecular weight is 436.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Studies on pyrazole derivatives, including compounds similar to 5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide, have highlighted their complex chemical structures and the processes involved in their synthesis. For example, research by Quiroga et al. (1999) explored the preparation and structural analysis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing insights into the tautomeric preferences and crystal structures of these compounds, which are closely related to the chemical family of interest. This foundational work underscores the intricate chemistry behind pyrazole derivatives and sets the stage for their application in various scientific fields (Quiroga et al., 1999).
Antitumor Activities
One of the most significant areas of application for compounds like this compound is in the development of antitumor agents. Xin (2012) conducted a study focusing on the synthesis and evaluation of antitumor activities of a closely related compound, 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide. This research demonstrated the potential of pyrazole derivatives in offering therapeutic benefits against cancer, providing a promising outlook for the application of such compounds in oncology (Xin, 2012).
Molecular Modeling and Drug Design
The application of molecular modeling techniques to study the interactions of pyrazole derivatives with biological targets is another area of significant scientific interest. For instance, the work by Silvestri et al. (2008) on the synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides highlights the role of these compounds in understanding receptor-ligand interactions and developing new therapeutics. This research sheds light on the versatility of pyrazole derivatives in drug design and their potential in targeting specific receptors for therapeutic purposes (Silvestri et al., 2008).
Antimicrobial and Anticancer Agents
The exploration of novel pyrazole derivatives for their antimicrobial and anticancer properties is another promising field of research. Hafez et al. (2016) synthesized a series of new compounds displaying significant antimicrobial and anticancer activities. This study exemplifies the broad applicability of pyrazole derivatives in developing new treatments for infectious diseases and cancer, marking them as valuable tools in medicinal chemistry and drug development (Hafez et al., 2016).
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-1-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O/c1-15-7-10-18(13-16(15)2)27-24(30)22-14-23(20-5-3-4-6-21(20)26)29(28-22)19-11-8-17(25)9-12-19/h3-14H,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMLLRZOFKZCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

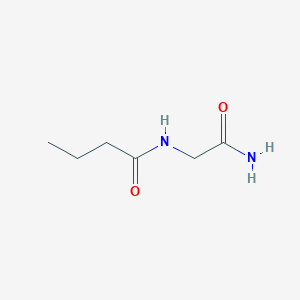
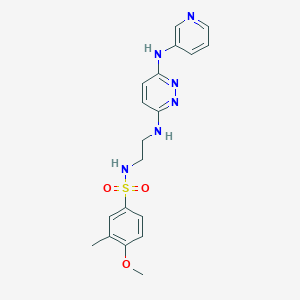
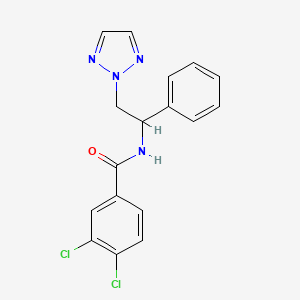
![Methyl 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2730657.png)
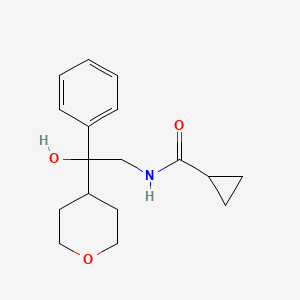
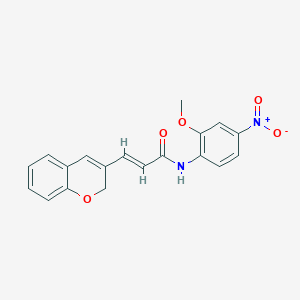
![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2730663.png)
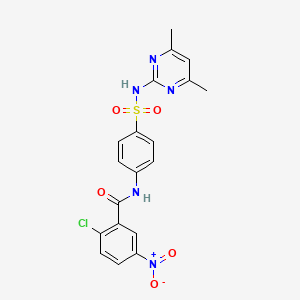
![Tert-butyl [(2-aminophenyl)sulfonyl]acetate](/img/structure/B2730667.png)
![2-[4-Cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2730669.png)
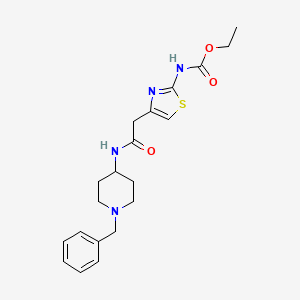
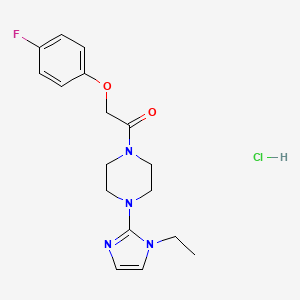
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2730675.png)